molecular formula C12H11NO5 B15058611 (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide CAS No. 1257855-08-5

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide

Cat. No.: B15058611
CAS No.: 1257855-08-5
M. Wt: 249.22 g/mol
InChI Key: JFNLOKSSJKJODB-VIFPVBQESA-N
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Description

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom, and a phenoxyacetamide group, which is an amide derivative of phenoxyacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide typically involves the reaction of 2,5-dioxotetrahydrofuran with phenoxyacetic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography until completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2,5-Dioxotetrahydrofuran-3-yl acetate
  • (S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate

Uniqueness

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide is unique due to its combination of a tetrahydrofuran ring and a phenoxyacetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and specificity in various applications, making it a valuable compound for research and development.

Properties

CAS No.

1257855-08-5

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C12H11NO5/c14-10(7-17-8-4-2-1-3-5-8)13-9-6-11(15)18-12(9)16/h1-5,9H,6-7H2,(H,13,14)/t9-/m0/s1

InChI Key

JFNLOKSSJKJODB-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)COC2=CC=CC=C2

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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